

# Spectroscopic Analysis of 1-Boc-3-isobutylpiperazine: A Comparative Guide

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## Compound of Interest

Compound Name: 1-Boc-3-isobutylpiperazine

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For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of the spectroscopic data for **1-Boc-3-isobutylpiperazine** and its analogues. Due to the limited availability of public domain spectroscopic data for **1-Boc-3-isobutylpiperazine**, this guide leverages data from closely related compounds, 1-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, to provide a foundational understanding and predictive comparison.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **1-Boc-3-isobutylpiperazine**'s structural analogues. These data points are crucial for the identification and purity assessment of N-Boc-protected piperazine derivatives.

Table 1: <sup>1</sup>H NMR Spectroscopic Data Comparison

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Integration, Assignment
1-Boc-piperazine	CDCl <sub>3</sub>	3.44 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H), 1.46 (s, 9H, Boc-H)
(R)-1-Boc-3-methylpiperazine	CDCl <sub>3</sub>	3.75-3.65 (m, 1H), 3.55-3.45 (m, 1H), 3.05-2.95 (m, 1H), 2.90-2.70 (m, 3H), 2.65-2.55 (m, 1H), 1.46 (s, 9H, Boc-H), 1.06 (d, 3H, CH <sub>3</sub> )
1-Boc-3-isobutylpiperazine (Predicted)	CDCl <sub>3</sub>	Similar piperazine ring protons signals to the methyl analogue, with additional characteristic isobutyl signals: ~0.9 (d, 6H, CH(CH <sub>3</sub> ) <sub>2</sub> ), ~1.7 (m, 1H, CH(CH <sub>3</sub> ) <sub>2</sub> ), ~1.4 (m, 2H, CH <sub>2</sub> -isobutyl). The Boc signal will be at ~1.46 (s, 9H).

Table 2: <sup>13</sup>C NMR Spectroscopic Data Comparison

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm, Assignment
1-Boc-piperazine	CDCl <sub>3</sub>	154.7 (C=O), 79.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 44.5 (piperazine-C), 28.4 (C(CH <sub>3</sub> ) <sub>3</sub> )
(R)-1-Boc-3-methylpiperazine	CDCl <sub>3</sub>	154.7 (C=O), 79.4 (C(CH <sub>3</sub> ) <sub>3</sub> ), 52.3, 49.8, 45.9, 45.4 (piperazine-C), 28.4 (C(CH <sub>3</sub> ) <sub>3</sub> ), 19.4 (CH <sub>3</sub> )
1-Boc-3-isobutylpiperazine (Predicted)	CDCl <sub>3</sub>	Expected signals for the piperazine ring and Boc group similar to the analogues, with additional isobutyl signals around 42 (CH <sub>2</sub> ), 25 (CH), and 22 (CH <sub>3</sub> ).

Table 3: Mass Spectrometry and IR Data Comparison

Compound	MS (ESI-TOF) [M+H] <sup>+</sup>	IR (cm <sup>-1</sup> ) Key Absorptions
1-Boc-piperazine	187.1441	~2975 (C-H), ~1690 (C=O, Boc), ~1170 (C-O)
(R)-1-Boc-3-methylpiperazine	201.1598	~2970 (C-H), ~1690 (C=O, Boc), ~1165 (C-O)
1-Boc-3-isobutylpiperazine	243.2067 (Calculated)	Expected: ~2960 (C-H), ~1690 (C=O, Boc), ~1170 (C-O)

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule for structural elucidation.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled pulse program.
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-10 seconds.
  - Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Ionization Mode: Positive ion mode is typically used to observe  $[M+H]^+$  and  $[M+Na]^+$  ions.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range that includes the expected molecular weight.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks.

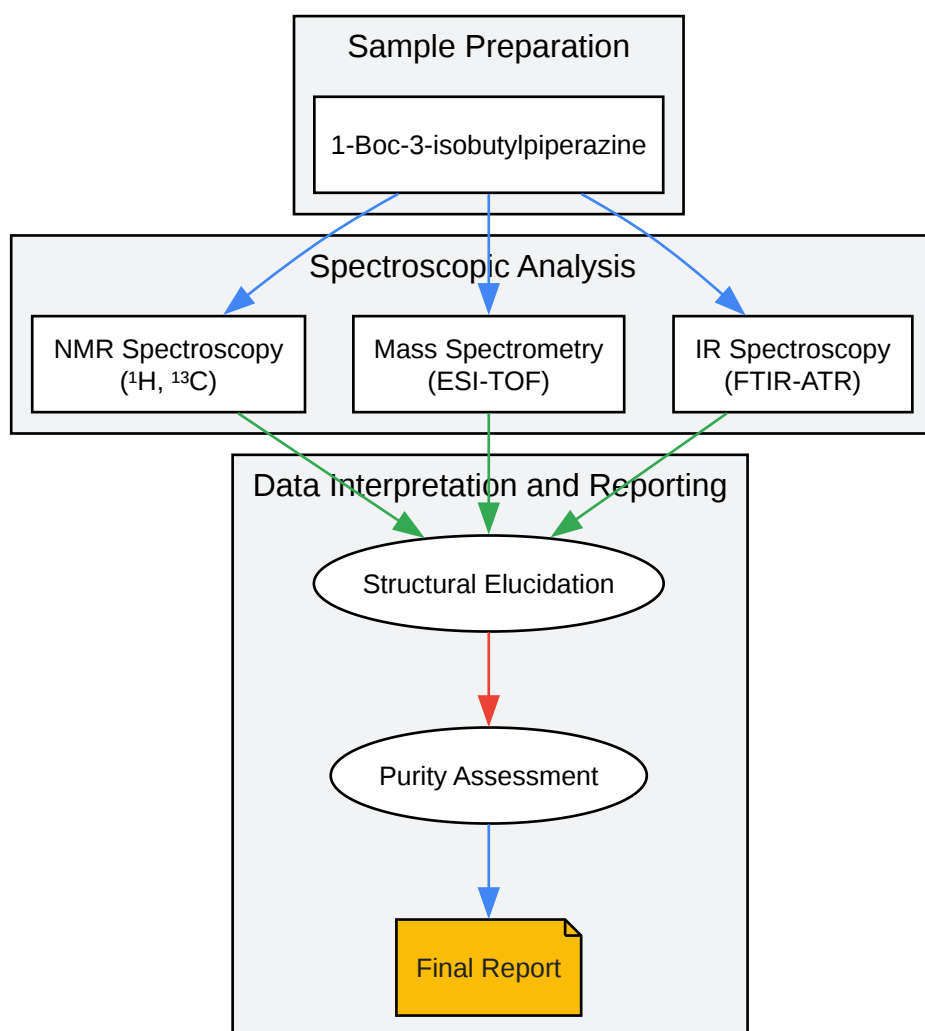
## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation:
  - Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
  - Thin Film: Dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.<sup>[1]</sup>
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .<sup>[1]</sup>
  - Resolution: 4  $\text{cm}^{-1}$ .<sup>[1]</sup>

- Number of Scans: 16-32.[1]
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Boc-3-isobutylpiperazine**.



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## References

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